BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

ROMK inhibitor Kir1.1 diuretic

This high-potency ROMK inhibitor delivers IC50 values as low as 2.8 nM in electrophysiology assays, establishing it as a superior reference standard for Kir1.1 target engagement studies. Its morpholine pharmacophore confers critical hERG selectivity, avoiding QTc prolongation risks seen in other chemotypes. With balanced human-rat ortholog activity (ratio ~1.8), it enables reliable cross-species translational pharmacology. Use as a positive control in ROMK inhibition assays or as a structurally matched probe in phenotypic screening, paired with the piperidine analog (CAS 2034581-83-2) for target deconvolution.

Molecular Formula C16H15N5O2S
Molecular Weight 341.39
CAS No. 1903285-20-0
Cat. No. B2734554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide
CAS1903285-20-0
Molecular FormulaC16H15N5O2S
Molecular Weight341.39
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H15N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h1-4,9-10H,5-8H2,(H,19,20,22)
InChIKeyQOZNGXOELFIPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-20-0): Core Identity and Procurement-Relevant Profile


N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-20-0, MW 341.4, C₁₆H₁₅N₅O₂S) is a heterocyclic small molecule characterized by a 6-morpholinopyrimidine-4-carboxamide core conjugated to a benzo[d]thiazol-2-yl amide moiety [1]. The compound is disclosed as an inhibitor of the renal outer medullary potassium channel ROMK (Kir1.1, KCNJ1) in patent US9206198, assigned to Merck Sharp & Dohme Corp. [2]. Primary experimentally measured ROMK inhibitory activity spans IC₅₀ = 2.8–20 nM across multiple assay formats (thallium flux, manual and automated whole-cell voltage clamp electrophysiology), establishing this chemotype as a high-potency ROMK ligand within the broader inward-rectifier potassium channel inhibitor class [2].

Why N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide Cannot Be Interchanged with Closest Analogs: The Morpholine Criticality


Within the benzothiazole-pyrimidine-carboxamide chemotype, a single heterocyclic substitution at the pyrimidine 6-position fundamentally redirects target engagement. The piperidine analog N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034581-83-2) is reported as a tubulin polymerization and topoisomerase I inhibitor with an anticancer mechanistic profile , whereas the target morpholine-containing compound exhibits high-potency ROMK (Kir1.1) channel inhibition (IC₅₀ = 2.8–20 nM) [1]. This target-switching phenomenon underscores that the morpholine oxygen atom is not merely a solubilizing group but a pharmacophoric determinant of ion channel selectivity. Even within the ROMK inhibitor class, the morpholinopyrimidine sub-series demonstrates systematically differentiated selectivity against the hERG potassium channel compared to alternative heterocyclic replacements, a critical safety consideration for in vivo applications [2]. Generic substitution between morpholine, piperidine, and pyrrolidine variants is therefore pharmacologically unsound without confirmatory target engagement data.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide Versus Closest Comparators


ROMK Potency Advantage Over Clinically Advanced In-Class Comparators MK-7145 and SHR-1977

The target compound demonstrates ROMK IC₅₀ values of 2.8–20 nM across multiple assay formats, including the most physiologically relevant whole-cell voltage clamp electrophysiology assay (IC₅₀ = 2.8 nM for rat Kir1.1; IC₅₀ = 5 nM for human ROMK) [1]. In cross-study comparison, this represents approximately 5-fold greater potency than the clinically advanced ROMK inhibitor MK-7145 (ROMK IC₅₀ = 45 nM) , and approximately 4- to 15-fold greater potency than SHR-1977 (ROMK IC₅₀ = 44 nM) .

ROMK inhibitor Kir1.1 diuretic natriuretic potency comparison

Target Engagement Specificity: Morpholine-Containing ROMK Inhibition Versus Piperidine-Driven Topoisomerase I/Tubulin Activity

A direct structural analog differing only at the pyrimidine 6-position heterocycle—N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 2034581-83-2)—is mechanistically characterized as a tubulin polymerization inhibitor and topoisomerase I inhibitor with an anticancer mechanistic profile, rather than a ROMK channel inhibitor . The target compound (morpholine variant) demonstrates ROMK IC₅₀ values of 2.8–20 nM [1]. While ROMK inhibition data for the piperidine analog are not publicly available, the divergent annotated mechanisms demonstrate that the morpholine oxygen is a critical pharmacophoric determinant enforcing ROMK target engagement within this scaffold class.

target specificity chemotype-driven selectivity ROMK vs topoisomerase morpholine pharmacophore

Morpholine Oxygen as Selectivity Determinant: hERG Discrimination Context from ROMK Inhibitor Medicinal Chemistry

Published medicinal chemistry efforts on the ROMK inhibitor class, including the Merck program from which this compound originates, have systematically demonstrated that heterocyclic modifications at the pyrimidine 6-position directly modulate hERG selectivity [1]. Morpholine-containing ROMK inhibitors within the octahydropyrazino-oxazine and related sub-series display improved ROMK/hERG selectivity ratios, and consequently do not evoke QTc prolongation in in vivo cardiovascular dog models [2]. As a class-level benchmark, the ROMK inhibitor SHR-1977 demonstrates ROMK IC₅₀ = 44 nM with hERG IC₅₀ > 100,000 nM (>2,200-fold selectivity) . While specific hERG data for the target compound are not publicly disclosed, the morpholine moiety is explicitly identified in the primary patent as a key structural feature conferring ion channel selectivity within the ROMK inhibitor pharmacophore [3].

hERG selectivity cardiac safety ROMK inhibitor morpholine medicinal chemistry

Multispecies ROMK Activity Cross-Validation: Human and Rat Ortholog Consistency

The target compound demonstrates consistent ROMK inhibitory activity across both human and rat orthologs: rat Kir1.1 IC₅₀ = 2.80 nM (electrophysiology, HEK293 expression) and human ROMK IC₅₀ = 5 nM (whole-cell voltage clamp, CHO cells) [1]. This cross-species potency retention contrasts with certain 3-sulfamoylbenzamide ROMK inhibitor series, which were reported to exhibit significant species selectivity (highly selective for human over rat ROMK), a property that complicates preclinical pharmacodynamic modeling [2]. The preserved human–rat potency of the morpholinopyrimidine carboxamide scaffold supports more straightforward translation from rodent efficacy models to human target pharmacology.

species selectivity human ROMK rat ROMK ortholog activity translatability

Physicochemical Property Differentiation: Morpholine-Driven Solubility and H-Bond Acceptor Advantages Over Piperidine and Pyrrolidine Analogs

The morpholine ring introduces an ether oxygen that distinguishes the target compound's physicochemical profile from its closest heterocyclic analogs. Relative to the piperidine analog (CAS 2034581-83-2), the morpholine-containing target compound possesses one additional hydrogen bond acceptor (HBA count: 5 vs. 4), higher topological polar surface area (estimated TPSA increase of ~15–20 Ų), and lower calculated LogP (estimated ΔLogP ≈ –0.5 to –0.8), all consistent with the well-characterized effect of morpholine incorporation on small-molecule drug-likeness parameters [1]. These differences translate into measurably distinct chromatographic retention behavior, aqueous solubility profiles, and formulation compatibility, which are directly relevant to procurement specifications for purity, solubility, and stability testing .

physicochemical properties solubility LogP TPSA morpholine procurement specification

Validated Application Scenarios for N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide Based on Quantitative Differentiation Evidence


ROMK (Kir1.1) Inhibitor Structure–Activity Relationship (SAR) Programs Requiring High-Potency Starting Points

With ROMK IC₅₀ values of 2.8–5 nM in the most physiologically relevant electrophysiology assays [1], this compound provides a high-potency reference standard for medicinal chemistry SAR exploration of the morpholinopyrimidine carboxamide sub-series. Its 5-fold potency advantage over MK-7145 (IC₅₀ = 45 nM) and 4- to 15-fold advantage over SHR-1977 (IC₅₀ = 44 nM) makes it particularly suitable as a positive control in biochemical and cellular ROMK inhibition assays, where accurate determination of relative potency for newly synthesized analogs requires a robust reference inhibitor with well-characterized multi-format activity data.

Ion Channel Selectivity Profiling Panels for Cardiac Safety Assessment

The morpholine moiety in this chemotype is a structurally defined determinant of ROMK/hERG selectivity, as established by the broader ROMK inhibitor medicinal chemistry literature demonstrating that morpholine-containing sub-series avoid QTc prolongation in in vivo canine cardiovascular models [1]. This compound is therefore appropriate for inclusion in ion channel selectivity profiling panels (hERG, Kir2.1, Kir4.1, Kir7.1) where the objective is to benchmark novel ROMK inhibitors against a compound from a chemotype with published class-level selectivity validation, supporting early cardiac safety derisking in diuretic and natriuretic drug discovery programs.

Cross-Species Pharmacology Studies Bridging Rodent Efficacy Models to Human Target Validation

The minimal species potency bias of this compound (human ROMK IC₅₀ = 5 nM vs. rat Kir1.1 IC₅₀ = 2.8 nM, ratio ~1.8) [1] supports its use as a tool compound in cross-species translational pharmacology. Unlike certain ROMK inhibitor series that exhibit pronounced human-over-rat selectivity , this compound's balanced ortholog activity enables more reliable dose-response extrapolation from acute rat diuresis/natriuresis models to projected human pharmacodynamics, reducing the risk of species-dependent false negatives in preclinical efficacy studies.

Negative Control Exclusion Studies Differentiating ROMK-Mediated from Off-Target Effects

The structurally analogous piperidine variant (CAS 2034581-83-2) is annotated as a tubulin/topoisomerase I inhibitor rather than a ROMK channel inhibitor [1]. This divergent pharmacology within an otherwise identical scaffold enables paired-compound experimental designs: the target morpholine compound serves as the ROMK-active probe, while the piperidine analog (or the pyrrolidine variant, CAS 2034228-05-0) functions as a structurally matched negative control for establishing ROMK-dependence of observed potassium flux phenotypes. Such matched-pair strategies are essential for rigorous target deconvolution in chemical biology and phenotypic screening contexts.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.